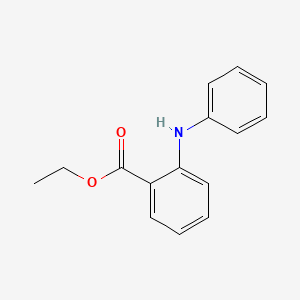

Ethyl 2-(phenylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCYHVJDEQVMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306974 | |

| Record name | Ethyl 2-(phenylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23868-11-3 | |

| Record name | Ethyl 2-(phenylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23868-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(phenylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Ethyl 2 Phenylamino Benzoate

Synthetic Methodologies

The primary methods for synthesizing this compound involve the formation of the N-phenyl bond, a type of C-N cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation is a classic method for the N-arylation of amines. researchgate.net In the context of this compound, this would typically involve the reaction of ethyl 2-chlorobenzoate (B514982) or ethyl 2-bromobenzoate (B1222928) with aniline (B41778) in the presence of a copper catalyst. researchgate.netgrafiati.com Variations of this reaction have been developed to improve yields and reaction conditions, such as using microwave irradiation to accelerate the process. researchgate.nettandfonline.comresearchgate.net

Buchwald-Hartwig Amination

A more modern and often more efficient method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine. For the synthesis of this compound, ethyl 2-bromobenzoate can be reacted with aniline using a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand like XPhos. fit.edu This method often proceeds under milder conditions and with higher yields compared to the traditional Ullmann reaction.

| Reaction | Reactants | Catalyst/Reagents | Key Features |

| Ullmann Condensation | Ethyl 2-halobenzoate, Aniline | Copper catalyst (e.g., CuI, CuO), Base | Classic method, often requires high temperatures. researchgate.netgoogle.com |

| Buchwald-Hartwig Amination | Ethyl 2-bromobenzoate, Aniline | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base | Milder conditions, often higher yields. fit.edu |

Spectroscopic Data and Physical Properties

The characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for confirming the structure of the molecule. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on both the benzoate (B1203000) and phenyl rings, as well as the quartet and triplet for the ethyl ester group. fit.edu

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the N-H bond, the C=O of the ester, and the C-O single bond, as well as bands associated with the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The monoisotopic mass of this compound is 241.1103 g/mol . epa.gov

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₂ | epa.gov |

| Average Mass | 241.29 g/mol | epa.gov |

| Monoisotopic Mass | 241.110279 g/mol | epa.gov |

| Appearance | Pale yellow solid or oil | fit.edu |

| Storage | Sealed in dry, 2-8°C | ambeed.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Phenylamino Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum of Ethyl 2-(phenylamino)benzoate provides a precise count of chemically non-equivalent protons and insights into their immediate electronic environment and neighboring protons. The spectrum is characterized by distinct signals for the ethyl group protons and the aromatic protons on the two phenyl rings.

Aromatic Protons: The protons on the two aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm orgchemboulder.com. Their exact chemical shifts and splitting patterns are influenced by the electronic effects of the amino and ester substituents. For instance, in a related derivative, ethyl 3-(2-cyanophenyl)-2-(phenylamino)propanoate, aromatic protons appear in a complex multiplet between 6.55 and 7.56 ppm amazonaws.com.

Amine Proton (N-H): The proton attached to the nitrogen atom usually appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often found between 1-5 ppm for amino groups orgchemboulder.com.

Ethyl Ester Protons: The ethyl group gives rise to two characteristic signals. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the ester oxygen are deshielded and appear as a quartet around 4.0-4.4 ppm. amazonaws.comrsc.org The terminal methyl protons (-OCH₂CH₃) are further upfield and appear as a triplet around 1.1-1.4 ppm amazonaws.com. The coupling between these two groups (a quartet and a triplet) is a classic signature of an ethyl group.

Table 1: Characteristic ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 6.0 - 8.5 orgchemboulder.com | Multiplet (m) | Complex pattern due to two distinct ring systems. |

| Amine (N-H) | 1.0 - 5.0 orgchemboulder.com | Broad Singlet (br s) | Position and broadening are solvent-dependent. |

| Ethyl Methylene (-OCH₂CH₃) | 4.0 - 4.4 amazonaws.comrsc.org | Quartet (q) | Coupled to the adjacent methyl protons. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, providing a carbon count and information about its hybridization and electronic environment.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, typically appearing in the 165-185 ppm region askfilo.comlibretexts.org. For ethyl benzoate (B1203000), this peak is observed around 166.8 ppm askfilo.com.

Aromatic Carbons: The twelve carbons of the two phenyl rings resonate between 110 and 150 ppm. libretexts.org The carbons directly attached to nitrogen and the ester group (ipso-carbons) have distinct chemical shifts compared to the other aromatic carbons. For example, in N-substituted anilines, the carbon attached to the nitrogen (C-N) can appear around 148-150 ppm rsc.org.

Ethyl Ester Carbons: The methylene carbon (-OCH₂) of the ethyl group appears around 60 ppm, influenced by the adjacent electronegative oxygen atom. libretexts.org The methyl carbon (-CH₃) is found in the upfield region, typically between 10 and 15 ppm libretexts.org. In ethyl benzoate, these signals are found at approximately 61.1 ppm and 17.3 ppm, respectively askfilo.com.

Table 2: Characteristic ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 165 - 185 libretexts.org | The most downfield signal. |

| Aromatic (C-N, C-C, C-H) | 110 - 150 libretexts.org | Multiple peaks representing the 12 aromatic carbons. |

| Ethyl Methylene (-OCH₂) | 50 - 65 libretexts.org | Signal for the carbon adjacent to the ester oxygen. |

Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities by revealing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would unambiguously link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. It would also confirm the connectivity of the ethyl group by showing a cross-peak between the methylene protons (~4.2 ppm) and the methylene carbon (~61 ppm), and another between the methyl protons (~1.3 ppm) and the methyl carbon (~14 ppm). columbia.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.illibretexts.org A NOESY spectrum is crucial for determining the preferred conformation of the molecule. It can reveal spatial proximity between the N-H proton and protons on the adjacent aromatic rings. Furthermore, it can show correlations between the ortho-protons of the benzoate ring and the ortho-protons of the phenylamino (B1219803) ring, which provides insight into the torsional angle between the two rings. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. Analysis of related structures provides a guide to the expected vibrational frequencies. rsc.org

N-H Stretching: A characteristic sharp to medium absorption band for the secondary amine (N-H) stretch is expected in the region of 3200-3500 cm⁻¹ dergipark.org.tr.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹ vscht.cz. In derivatives, these have been observed around 3072 cm⁻¹ and 2943-2981 cm⁻¹, respectively. amazonaws.comrsc.org

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is one of the most prominent features of the spectrum. For a conjugated ester like this, the band is expected around 1715-1730 cm⁻¹ vscht.cz. For a similar structure, ethyl 3-(2-cyanophenyl)-2-(phenylamino)propanoate, this peak is seen at 1731 cm⁻¹ amazonaws.com.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1620 cm⁻¹ region. mdpi.com

C-O Stretching: The C-O stretches of the ester group produce strong bands in the 1050-1300 cm⁻¹ region vscht.cz.

A detailed analysis of the FT-IR spectrum allows for the specific assignment of observed absorption bands to the vibrational modes of the molecule's functional groups.

Table 3: Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine | Confirms the phenylamino moiety. dergipark.org.tr |

| > 3000 | C-H Stretch | Aromatic | Indicates the presence of phenyl rings. vscht.cz |

| < 3000 | C-H Stretch | Aliphatic (Ethyl) | Confirms the ethyl ester group. amazonaws.comrsc.org |

| ~1720 | C=O Stretch | Ester | Strong absorption, characteristic of the carbonyl group. amazonaws.comvscht.cz |

| 1450-1620 | C=C Stretch | Aromatic Ring | Multiple bands expected. mdpi.com |

| 1050-1300 | C-O Stretch | Ester | Associated with the C-O single bonds of the ester. vscht.cz |

This comprehensive spectroscopic analysis, combining various NMR and IR techniques, enables the unambiguous structural elucidation and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Properties

The electronic absorption spectra of this compound and its derivatives are characterized by transitions occurring within the molecule's chromophores. The fundamental structure, N-phenylanthranilic acid (also known as fenamic acid), serves as the core chromophore. researchgate.net The UV-Vis spectrum of a molecule is dictated by the types of electronic transitions that can occur when the molecule absorbs light. These transitions involve the promotion of electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. The common transitions include σ → σ, n → σ, π → π, and n → π. upi.eduelte.hu

For compounds like this compound, which contain aromatic rings and atoms with lone pairs of electrons (like nitrogen and oxygen), the most significant absorptions in the UV-Vis region are typically due to π → π* and n → π* transitions. upi.eduelte.hu The presence of conjugated systems, such as the two aromatic rings linked by a nitrogen atom, leads to delocalization of π electrons, which lowers the energy gap between the π and π* orbitals. This results in absorption at longer wavelengths (a bathochromic or red shift).

The UV-Vis spectra of diphenylamine (B1679370) and its derivatives, which share structural similarities with this compound, are influenced by these electronic transitions. researchgate.net The introduction of substituents on the aromatic rings can further modify the electronic properties and, consequently, the absorption spectra. For instance, the presence of an ester group, such as the ethyl group in this compound, can influence the electronic distribution within the molecule.

Studies on related compounds, such as fenamates, show that the electronic spectra exhibit characteristic absorption bands. For example, in copper(II) complexes with derivatives of N-phenylanthranilic acid, intraligand transitions are observed in the UV region, typically between 332-347 nm. researchgate.net

The chromophoric properties are also evident in the study of similar structures like ethyl 4-(dimethylamino)benzoate, which displays a strong absorption maximum at 310.25 nm in ethanol (B145695), attributed to the π → π* transition of the conjugated system. photochemcad.com The molar extinction coefficient (ε) provides a measure of the probability of a particular electronic transition. High values of ε are associated with "allowed" transitions, such as π → π, while lower values are typical for "forbidden" transitions like n → π. elte.hu

Solvent Effects on Absorption Maxima

The position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. su.edu.lyeurjchem.com This effect arises from differential solvation of the ground and excited states of the molecule. The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, can alter the energy levels of the electronic states. su.edu.ly

For polar molecules, an increase in solvent polarity often leads to a shift in the λmax. A bathochromic (red) shift occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, a hypsochromic (blue) shift is observed when the ground state is more stabilized.

Studies on similar compounds have demonstrated these solvent effects. For example, the investigation of synthesized acrylates in different solvents (water, methanol, and chloroform) showed that the absorption maximum (λmax) shifted depending on the solvent's polarity. su.edu.ly For some compounds, a decrease in wavelength corresponded to an increase in absorbance and an increase in the polarity of the solvent. su.edu.ly Similarly, the study of thiophene (B33073) dyes in methanol, chloroform, and DMF revealed significant shifts in λmax, with the introduction of different functional groups also playing a role. biointerfaceresearch.com

The solvatochromic behavior of N-phenylanthranilic acid has also been noted, where spectral differences are observed between solutions in aqueous and organic solvents of low dielectric constant. nih.gov This highlights the sensitivity of the electronic structure of the fenamate core to the surrounding solvent environment. The study of fluorescein (B123965) and its derivatives in various solvents also illustrates how solvatochromic parameters can be used to rationalize the changes in absorption spectra. ijcce.ac.ir

The following table summarizes the effect of different solvents on the absorption maxima of related compounds, illustrating the principle of solvatochromism.

| Compound Class | Solvent 1 (Polarity) | λmax (nm) | Solvent 2 (Polarity) | λmax (nm) | Solvent 3 (Polarity) | λmax (nm) | Reference |

| Acrylates | Water (High) | 291-314 | Methanol (Medium) | 296-311 | Chloroform (Low) | 304-318 | su.edu.ly |

| Thiophene Dyes | Methanol (Medium) | 486-502 | Chloroform (Low) | 502-512 | DMF (High) | 626-654 | biointerfaceresearch.com |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental composition of a compound, which is a critical step in its structural elucidation. For this compound, with a molecular formula of C15H15NO2, the calculated monoisotopic mass is 241.110279 g/mol . epa.gov

HRMS data is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. In the study of derivatives of N-phenylanthranilic acid, HRMS is routinely used to confirm the chemical structures of the synthesized molecules. researchgate.netresearchgate.netthieme-connect.com For instance, in the synthesis of new fenamate-based derivatives, HRMS was employed alongside other spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR to verify the structures. researchgate.net

The following table provides the exact mass information for this compound.

| Compound Name | Molecular Formula | Average Mass ( g/mol ) | Monoisotopic Mass ( g/mol ) | Reference |

| This compound | C15H15NO2 | 241.29 | 241.110279 | epa.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures, determination of purity, and confirmation of the molecular weight of individual components. rsc.org

For this compound and its derivatives, LC-MS is an invaluable tool for quality control during and after synthesis. The liquid chromatography step separates the target compound from any starting materials, by-products, or impurities. The mass spectrometer then provides the molecular weight of the eluting components, confirming the identity of the desired product and assessing its purity.

LC-MS methods are often developed using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For example, an LC-MS method for the analysis of ethyl 2-(diethylamino)benzoate utilized a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are typically used instead of non-volatile acids like phosphoric acid. sielc.comnih.gov

The ionization source is a critical component of the LC-MS system. Electrospray ionization (ESI) is commonly used for polar molecules like fenamates, and it can be operated in either positive or negative ion mode. vliz.be In positive ion mode, the protonated molecule [M+H]⁺ is often observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. vliz.be Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, providing structural information that enhances the certainty of identification. nih.gov

The utility of LC-MS is demonstrated in the analysis of various pharmaceuticals, including mefenamic acid, a related fenamate. nih.govvliz.beimpactfactor.org These methods are developed for the quantification of the drug in biological matrices, showcasing the sensitivity and specificity of the technique. nih.govimpactfactor.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. ciqtekglobal.com this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, it is EPR-silent and would not be expected to produce an EPR spectrum on its own.

However, EPR spectroscopy can be a valuable tool for studying derivatives of this compound that are specifically designed to be paramagnetic. This can be achieved by:

Incorporating a paramagnetic metal ion: Complexes of fenamates with transition metals like copper(II) have been synthesized and characterized. researchgate.netnih.gov These complexes are paramagnetic due to the unpaired d-electron(s) on the copper ion and exhibit characteristic EPR spectra. The analysis of the EPR spectrum can provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. researchgate.net

Generating a radical species: While not a common application for this class of compounds, it is theoretically possible to generate a radical cation or anion of this compound through oxidation or reduction. These radical species would have an unpaired electron and could be studied by EPR. Studies have been conducted on the intermolecular proton exchange of related systems involving phenoxyl radicals and N-phenylanthranilic acid using EPR spectroscopy. buketov.edu.kzgoogle.ru

In the context of copper(II) complexes with N-phenylanthranilic acid derivatives, EPR spectra of powdered samples have been measured and simulated to understand the electronic structure of the complexes. researchgate.net Similarly, EPR has been used to study polymers containing related chromophores. mdpi.comresearchgate.net

Therefore, while EPR spectroscopy is not directly applicable to the characterization of this compound itself, it is a relevant technique for studying its paramagnetic derivatives and its interactions in radical-containing systems.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable tool for the definitive determination of the three-dimensional atomic arrangement of crystalline solids. scribd.com It provides precise data on molecular geometry, conformation, and the nature of crystal packing.

For example, the crystal structure of a derivative, ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate, was determined to be monoclinic, belonging to the space group P2₁/n. researchgate.net Similarly, the structure of ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate was also elucidated, providing precise atomic coordinates and confirming its molecular constitution. researchgate.net

Metal complexes of fenamates, the parent acids of this compound, have also been extensively studied. The synthesis of cobalt(II) and nickel(II) complexes with mefenamato ligands resulted in compounds whose crystal structures were determined by SC-XRD. nih.gov One cobalt complex, [Co₂(mef)₄(EtOH)₂(H₂O)₄], forms a polymeric chain, while [Co(mef)₂(MeOH)₄]∙2MeOH and its nickel(II) analogue are quasi-isostructural. nih.gov A manganese(II) flufenamate (B1227613) complex was found to crystallize in the triclinic space group P1̅, forming infinite polymeric chains. mdpi.com

The table below summarizes crystallographic data for selected derivatives and related complexes.

| Compound | Formula | Crystal System | Space Group | Reference |

| Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate | C₁₇H₁₄Cl₂N₂O₂ | Monoclinic | P2₁/n | researchgate.net |

| [Co₂(mefenamato)₄(EtOH)₂(H₂O)₄] | C₆₂H₆₈Co₂N₄O₁₄ | Triclinic | P1̅ | nih.gov |

| [Co(mefenamato)₂(MeOH)₄]∙2MeOH | C₃₆H₄₈CoN₂O₁₂ | Monoclinic | C2/c | nih.gov |

| [Ni(mefenamato)₂(MeOH)₄]∙2MeOH | C₃₆H₄₈N₂NiO₁₂ | Monoclinic | C2/c | nih.gov |

| [Mn₃(flufenamato)₆(H₂O)(EtOH)]·3EtOH | C₉₂H₈₀F₁₈Mn₃N₆O₁₇ | Triclinic | P1̅ | mdpi.com |

The arrangement of molecules within a crystal lattice and the non-covalent forces governing this packing are critical for understanding the physical properties of a solid-state material. XRD analysis, often complemented by computational methods like Hirshfeld surface analysis, provides deep insights into these intermolecular interactions.

In the crystal structures of fenamate complexes, hydrogen bonding plays a significant role in building supramolecular architectures. For instance, in copper(II) fenamate complexes, monomeric units assemble into one-dimensional chains or two-dimensional networks through hydrogen bonds. rsc.org In cobalt(II) and nickel(II) mefenamato complexes, strong intermolecular hydrogen bonds with diverse topologies lead to unique quasi-isostructural arrangements. nih.gov

Beyond classical hydrogen bonds, other weak interactions such as C–H···O, C–H···N, and π–π stacking are crucial in stabilizing the crystal packing. In the structure of 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, a combination of O–H···S and N–H···O hydrogen bonds creates supramolecular layers. nih.gov These layers are further connected by π–π stacking interactions between benzene (B151609) rings and C=O···π interactions, highlighting the importance of both electrostatic and dispersion forces in the crystal's stability. nih.gov Similarly, in a fluorinated thiazolo[3,2-a]pyrimidine derivative, weak C–H···O and C–H···N hydrogen bonds link molecules to form chains of rings. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. This method has been applied to mefenamato and flufenamato complexes to analyze the packing topology and reveal changes in interaction assemblies around the metal centers. nih.govmdpi.com

Despite a comprehensive search for scientific literature, a dedicated computational and theoretical investigation of this compound, with the specific detailed data required to fully populate the requested article outline, could not be located. Publicly available resources and research databases did not yield a study containing the necessary calculated values for geometry optimization, frontier molecular orbitals, Natural Bond Orbital analysis, Molecular Electrostatic Potential mapping, and thermodynamic properties for this specific compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. The generation of such an article would require speculative data, which would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of Ethyl 2 Phenylamino Benzoate

Molecular Modeling and Simulation Studies

Conformational Analysis and Energy Minimization

Conformational analysis is a crucial computational method used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. For a flexible molecule like Ethyl 2-(phenylamino)benzoate, which possesses several rotatable single bonds, numerous conformations are possible. Identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface, is essential for understanding its chemical behavior and interactions.

The process of conformational analysis typically involves a systematic search of the molecule's potential energy surface. This can be achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often paired with a basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational cost. For instance, in a study of benzothiazole (B30560) derivatives, which also feature linked aromatic rings, conformational analysis was carried out by varying the dihedral angle between the rings in steps of 30° over a full 360° rotation to identify the most stable conformers. researchgate.net

Once a set of possible conformers is generated, energy minimization is performed to locate the lowest energy structure for each. This is an optimization process where the geometry of the molecule is adjusted to reduce the net forces on the atoms, effectively finding a local or global energy minimum. Common algorithms for energy minimization include the steepest descent and conjugate gradient methods. The geometry optimization procedure calculates the energy at an initial geometry and then iteratively searches for a new geometry with a lower energy until a stable point is reached. mdpi.com For example, in the computational study of chalcone (B49325) isomers, geometry optimization was carried out using DFT with the B3LYP functional and a 6-311G(d,p) basis set to find the most stable structures. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. Unlike static computational methods that focus on stationary states, MD simulations provide insights into the conformational changes, flexibility, and interactions of a molecule in a simulated environment that can mimic physiological conditions.

An MD simulation begins with an initial set of coordinates for all atoms in the system, typically obtained from an energy-minimized structure. Each atom is assigned an initial velocity, and Newton's equations of motion are then solved iteratively to calculate the forces on each atom and their subsequent positions and velocities over a series of small time steps. This process generates a trajectory that describes the motion of the molecule over time.

For this compound, an MD simulation could reveal how the molecule behaves in different solvents, such as water or a non-polar organic solvent. It would allow for the exploration of the conformational landscape and the transitions between different stable and metastable states. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

Structure-Property Relationships (Computational Derivations)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. One of the key spectroscopic features of this compound is the N-H stretching vibration, which is sensitive to the molecule's electronic structure and its environment, particularly hydrogen bonding.

Density Functional Theory (DFT) calculations are frequently employed to predict vibrational frequencies. These calculations can be performed on the optimized geometry of the molecule to yield a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve the agreement with experimental data, a scaling factor is often applied to the calculated frequencies.

For molecules with intramolecular hydrogen bonds involving an N-H group, the position of the N-H stretching band in the infrared (IR) spectrum is a key indicator of the strength of this interaction. A stronger hydrogen bond leads to a greater red-shift (shift to lower wavenumber) of the N-H stretching frequency. Computational studies can accurately predict these shifts. In a study of various intramolecularly hydrogen-bonded systems, excellent correlations were established between observed N-H stretching wavenumbers and calculated harmonic values using B3LYP density functional theory. researchgate.net

The following table illustrates the typical range for N-H stretching frequencies and how they are affected by hydrogen bonding.

| N-H Stretching Mode | Typical Wavenumber Range (cm⁻¹) |

| Free N-H (no hydrogen bonding) | 3500 - 3300 |

| Hydrogen-bonded N-H | 3300 - 3100 |

The correlation between computationally predicted and experimentally measured data is a cornerstone of modern chemical research. This comparison allows for the validation of theoretical models and provides a deeper understanding of the experimental observations. For this compound, this correlation is particularly valuable for interpreting its vibrational spectra (FTIR and Raman).

DFT calculations, after applying an appropriate scaling factor, can produce a theoretical vibrational spectrum that can be compared with the experimental spectrum. In a study on ethyl 4-aminobenzoate, the fundamental vibrational wavenumbers and optimized geometrical parameters were evaluated using the DFT (B3LYP) method with the 6-311++G(d,p) basis set. researchgate.net The assignments of the vibrational spectra were carried out with the help of normal co-ordinate analysis following the Scaled Quantum Mechanical Force Field (SQMFF) methodology. researchgate.net This approach allows for a detailed assignment of each band in the experimental spectrum to a specific molecular vibration.

A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. Discrepancies between the two can often be attributed to factors not fully accounted for in the computational model, such as intermolecular interactions in the solid state or solvent effects in solution. For instance, a theoretical study of 2-phenyl-2-imidazoline (B1199978) noted that differences between calculated and experimental bond lengths could be attributed to the fact that the theoretical calculations were for an isolated molecule in the gaseous phase, while the experimental results were for the molecule in the solid phase. researchgate.net

The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in a molecule like this compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 | 3400 |

| C=O Stretch (Ester) | 1710 | 1680 |

| C-N Stretch | 1350 | 1320 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3020 |

Computational Predictions of Molecular Interactions (Molecular Docking excluded from prohibited elements)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a protein, such as an enzyme or a receptor. The primary goal of molecular docking is to identify the most likely binding mode(s) and to estimate the binding affinity of the complex.

The docking process involves two main steps: first, a search algorithm generates a large number of possible conformations of the ligand within the binding site of the protein. Second, a scoring function is used to evaluate each of these conformations and rank them based on their predicted binding affinity. A higher-ranking score generally indicates a more favorable binding interaction.

Although specific molecular docking studies for this compound are not prominently featured in the available literature, the methodology can be illustrated with studies on similar or related compounds. For example, molecular docking studies have been conducted on 3-aryl-4-anilino-2H-chromen-2-one derivatives to investigate their binding pattern with the estrogen receptor α (ERα), a key target in breast cancer therapy. nih.gov In another study, novel 4-anilinoquinazoline (B1210976) derivatives were evaluated as anticancer agents, and molecular docking was used to study the binding mode of the most potent compound with EGFR and VEGFR-2. ijcce.ac.ir

A hypothetical docking study of this compound with a target enzyme could reveal key interactions, such as:

Hydrogen bonding: The N-H group could act as a hydrogen bond donor, while the carbonyl oxygen of the ester could act as a hydrogen bond acceptor.

Hydrophobic interactions: The two phenyl rings can engage in hydrophobic interactions with non-polar amino acid residues in the binding site.

Pi-pi stacking: The aromatic rings could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of a docking study are typically visualized as a 3D model of the ligand-protein complex, showing the specific interactions between the ligand and the amino acid residues of the protein. This information is invaluable for understanding the molecular basis of the ligand's biological activity and for guiding the design of new, more potent analogues.

The following table summarizes the types of interactions that could be predicted in a molecular docking study of this compound with a hypothetical enzyme active site.

| Type of Interaction | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bond Donor | N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | C=O (Ester) | Serine, Threonine, Lysine, Arginine |

| Hydrophobic | Phenyl rings, Ethyl group | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

Analysis of Hydrogen Bonding Networks and Intermolecular Forces

The stability and structural integrity of crystalline this compound are significantly influenced by a network of intermolecular forces. Computational analyses, particularly through methods like Hirshfeld surface analysis, provide profound insights into the nature and contribution of these interactions. While specific studies on this compound are not extensively available, analysis of analogous aromatic esters and amino compounds allows for a detailed theoretical exploration of its intermolecular interaction landscape.

The primary hydrogen bond donor in the this compound molecule is the amine group (N-H), while the carbonyl oxygen of the ester group and the nitrogen atom of the amine group can act as hydrogen bond acceptors. It is plausible that in the crystalline state, molecules of this compound form centrosymmetric dimers through N-H···O hydrogen bonds, creating stable ring motifs. iucr.orgnih.gov These primary interactions are crucial in defining the fundamental packing arrangement of the molecules.

Hirshfeld surface analysis is a powerful tool to quantitatively dissect these intermolecular contacts. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular interactions can be visualized. For a molecule like this compound, the Hirshfeld surface analysis would likely reveal the following key contacts:

| Interaction Type | Description | Anticipated Contribution |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | A significant portion, reflecting the abundance of hydrogen atoms on the molecular periphery. |

| O···H / H···O | Primarily associated with N-H···O and C-H···O hydrogen bonds. | A major contributor, highlighting the importance of hydrogen bonding in the crystal packing. iucr.org |

| C···H / H···C | Arising from interactions between aromatic rings and with the ethyl group. | A notable contribution, indicative of π-stacking and other van der Waals forces. |

| N···H / H···N | Related to N-H···N interactions, which may form depending on the packing arrangement. | A smaller but potentially significant contribution to the overall stability. iucr.org |

Energy Framework Calculations for Crystal Stability

To further quantify the forces governing the crystal structure of this compound, energy framework calculations are employed. This computational approach calculates the pairwise interaction energies between a central molecule and its neighbors within the crystal lattice, providing a visual and quantitative understanding of the crystal's mechanical and energetic properties. crystalexplorer.netmdpi.com The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components.

The energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the magnitude of the interaction energy. crystalexplorer.net This allows for an intuitive grasp of the anisotropy of the crystal packing and the identification of the dominant forces responsible for its stability.

For this compound, the energy framework analysis would likely reveal the following:

Dispersion Framework (Green Cylinders): This component illustrates the van der Waals forces, which are particularly significant due to the presence of two aromatic rings. π-π stacking interactions between the phenyl rings of adjacent molecules would be visualized as prominent green cylinders, indicating strong dispersion forces. mdpi.com

Total Energy Framework (Blue Cylinders): This provides a holistic view of the crystal's stability by combining all energy components. The topology of the total energy framework reveals the directions of strongest molecular packing and can be correlated with physical properties like mechanical strength and melting point.

A hypothetical breakdown of the interaction energies for a molecular pair in the this compound crystal, based on studies of similar compounds, is presented below. nih.gov

| Energy Component | Description | Estimated Energy (kJ/mol) |

| Electrostatic (Eele) | Arises from the interaction of permanent multipoles. | -30 to -50 |

| Dispersion (Edisp) | Originates from instantaneous fluctuations in electron density. | -40 to -60 |

| Polarization (Epol) | The inductive effect of one molecule on another. | -10 to -20 |

| Repulsion (Erep) | Short-range repulsive forces due to orbital overlap. | +20 to +40 |

| Total (Etot) | Sum of all components. | -60 to -90 |

Derivatives and Analogues of Ethyl 2 Phenylamino Benzoate: Synthesis and Advanced Characterization

N-Substituted Ethyl 2-(phenylamino)benzoate Analogues

Alterations to the nitrogen atom of the phenylamino (B1219803) group introduce significant structural and electronic diversity. This section explores the synthesis and characterization of analogues with phenylthio, cyano, and multiple substituents.

Synthesis and Characterization of Phenylthio-Ethyl Benzoate (B1203000) Derivatives

The introduction of a phenylthio group can be achieved through various synthetic strategies. One documented method involves the synthesis of ethyl 2-(2-aminophenylthio)benzoate. This synthesis commences with the reaction of ethyl 2-(2-nitrophenylthio)benzoate in ethanol (B145695). The nitro group is subsequently reduced using tin(II) chloride dihydrate in a mixture of concentrated hydrochloric acid and ethanol. The reaction mixture is stirred at room temperature, followed by neutralization and extraction with an organic solvent to yield the desired ethyl 2-(2-aminophenylthio)benzoate as a light yellow oil.

Table 1: Synthesis of Ethyl 2-(2-aminophenylthio)benzoate

| Step | Reactants | Reagents | Solvent | Conditions | Product |

|---|

Characterization of such derivatives typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise connectivity of atoms and the chemical environment of each proton and carbon. Infrared (IR) spectroscopy helps in identifying key functional groups, such as the N-H and C=O stretching vibrations. Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Investigation of Cyano-Substituted Phenylamino Benzoates

The incorporation of a cyano (-CN) group into the this compound structure can significantly alter its electronic properties. While direct cyanation of this compound is not extensively documented, analogous syntheses of related cyano-containing compounds provide insight into potential synthetic routes. For instance, the synthesis of ethyl 2-cyano-3-substituted aminoacrylates has been reported. These syntheses often start from ethyl cyanoacetate, which undergoes a series of reactions to introduce substituted amino groups.

Synthesis of Tri- and Tetra-substituted Derivatives

The synthesis of tri- and tetra-substituted derivatives of this compound presents a synthetic challenge due to the need for regioselective functionalization of the aromatic rings. General methods for the polysubstitution of diphenylamine (B1679370) derivatives can, however, be adapted. google.com One such method involves the use of N-phenyl phenoxy acetamide (B32628) and metallic phenol (B47542) salts, which undergo an intramolecular nucleophilic attack and aminolysis. google.com This process allows for the preparation of diphenylamine derivatives with various substituents, such as halogens and alkyl groups, on the phenyl rings. google.com

The reaction conditions, including the choice of a polar aprotic solvent like dimethylformamide (DMF) and an optimal reaction temperature between 120-150°C, are critical for achieving high yields. google.com The resulting polysubstituted diphenylamine derivatives can then, in principle, be further modified to introduce the ethyl benzoate moiety.

Advanced characterization techniques are indispensable for confirming the substitution patterns on these complex molecules. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons in the substituted rings. X-ray crystallography can provide unambiguous structural determination if suitable single crystals can be obtained.

Schiff Base Derivatives Based on the Ethyl 2-Aminobenzoate (B8764639) Scaffold

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are readily synthesized from primary amines and carbonyl compounds and are of significant interest due to their diverse applications.

Synthesis of Schiff Bases from Ethyl 2-Aminobenzoate and Aromatic Aldehydes

The synthesis of Schiff bases from ethyl 2-aminobenzoate typically involves the condensation reaction with a variety of substituted aromatic aldehydes. amazonaws.com This reaction is often carried out in an alcohol solvent, such as ethanol or methanol, and can be catalyzed by an acid, like methane (B114726) sulfonic acid, or a few drops of a base. amazonaws.comijiet.com The general procedure involves refluxing a mixture of equimolar amounts of ethyl 2-aminobenzoate and the desired aromatic aldehyde for several hours. ijiet.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization.

Table 2: Examples of Synthesized Schiff Bases from Ethyl 2-Aminobenzoate

| Aldehyde Reactant | Product Name |

|---|---|

| Salicylaldehyde (B1680747) | Ethyl 2-((2-hydroxybenzylidene)amino)benzoate |

| 4-Chlorobenzaldehyde | Ethyl 2-((4-chlorobenzylidene)amino)benzoate |

| 4-Methoxybenzaldehyde | Ethyl 2-((4-methoxybenzylidene)amino)benzoate |

Characterization of Schiff Base Structures and Tautomerism

The structural elucidation of these Schiff base derivatives is accomplished using a combination of spectroscopic techniques. amazonaws.comijiet.com IR spectroscopy is used to confirm the formation of the imine bond, which shows a characteristic stretching vibration in the range of 1600-1650 cm⁻¹. ijiet.com ¹H NMR spectroscopy provides detailed information about the aromatic and aliphatic protons in the molecule. The azomethine proton (-N=CH-) typically appears as a singlet in the downfield region of the spectrum. researchgate.net ¹³C NMR and mass spectrometry further confirm the structure and molecular weight of the synthesized compounds. amazonaws.com

An interesting structural feature of some Schiff bases is the potential for tautomerism. nih.gov For Schiff bases derived from hydroxyl-substituted aldehydes, such as 2,3-dihydroxybenzaldehyde, an equilibrium can exist between the enol-imine and keto-amine tautomeric forms. nih.gov This phenomenon can be investigated using techniques like single-crystal X-ray diffraction, which can reveal the solid-state structure and the presence of intramolecular hydrogen bonds that stabilize one tautomer over the other. nih.gov Spectroscopic methods, such as UV-Visible spectroscopy, can also provide evidence for tautomeric equilibria in solution. researchgate.net

Thiosemicarbazone and Oxadiazole Derivatives

A crucial intermediate for the synthesis of thiosemicarbazone, oxadiazole, and triazole derivatives is 2-(phenylamino)benzohydrazide. This precursor is readily synthesized by reacting this compound with hydrazine (B178648) hydrate, typically in an alcoholic solvent under reflux. The hydrazide group (-CONHNH₂) is a highly reactive nucleophile, serving as the key functional handle for subsequent transformations.

Thiosemicarbazones are a class of compounds known for their coordination chemistry and diverse biological activities. The synthesis of thiosemicarbazones from the 2-(phenylamino)benzohydrazide precursor is a multi-step process.

Synthesis: The primary route involves a two-step sequence. First, 2-(phenylamino)benzohydrazide is reacted with an appropriate alkyl or aryl isothiocyanate (R-N=C=S) in a suitable solvent like ethanol. This addition reaction yields a 1,4-disubstituted thiosemicarbazide (B42300) intermediate, specifically N-substituted-N'-[2-(phenylamino)benzoyl]thiosemicarbazide. mdpi.com

In the second step, this thiosemicarbazide intermediate is condensed with a selected aldehyde or ketone. The reaction, often catalyzed by a few drops of acid, results in the formation of the corresponding thiosemicarbazone. nih.govmdpi.com This modular approach allows for the introduction of a wide variety of substituents on both the thiosemicarbazone backbone and the terminal imine carbon.

Structural Analysis: The structural confirmation of these thiosemicarbazone derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of characteristic functional groups. These include N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ range), a C=O stretch from the amide linkage (around 1650-1680 cm⁻¹), the C=N imine stretch (1590-1620 cm⁻¹), and the C=S thione stretch (often found between 1100-1250 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are characterized by signals for aromatic protons from the three phenyl rings, a downfield singlet for the N=CH proton (if derived from an aldehyde), and multiple broad singlets corresponding to the N-H protons. nih.gov ¹³C NMR spectra will show distinct signals for the C=S carbon (typically δ 175-185 ppm) and the C=N imine carbon (δ 140-150 ppm), in addition to the aromatic and amide carbonyl carbons. nih.gov

Table 1: Synthesis of Thiosemicarbazone Derivatives

| Step | Starting Materials | Reagents/Conditions | Product | Typical Yield (%) |

| 1 | 2-(phenylamino)benzohydrazide, Phenyl isothiocyanate | Ethanol, Reflux | 1-(2-(phenylamino)benzoyl)-4-phenylthiosemicarbazide | 85-95 |

| 2 | 1-(2-(phenylamino)benzoyl)-4-phenylthiosemicarbazide, Benzaldehyde | Ethanol, Acetic acid (cat.), Reflux | Benzaldehyde [1-(2-(phenylamino)benzoyl)-4-phenyl]thiosemicarbazone | 80-90 |

The 2-(phenylamino)benzohydrazide precursor is also instrumental in the synthesis of five-membered aromatic heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Synthesis of 1,3,4-Oxadiazoles: Several methods are employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the hydrazide precursor. A common and effective route involves the reaction of 2-(phenylamino)benzohydrazide with a carboxylic acid in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). openmedicinalchemistryjournal.comniscpr.res.in This one-pot reaction proceeds through the formation of a diacylhydrazine intermediate which undergoes subsequent cyclodehydration to form the oxadiazole ring. Alternatively, the hydrazide can be reacted with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution. This reaction forms a dithiocarbazate salt, which upon heating undergoes cyclization to yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. nih.gov

Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) analogues typically begins with the same thiosemicarbazide intermediates prepared for thiosemicarbazone synthesis. The reaction of 2-(phenylamino)benzohydrazide with an isothiocyanate provides the N-substituted-N'-[2-(phenylamino)benzoyl]thiosemicarbazide. mdpi.com This intermediate, when heated in an aqueous alkaline solution (e.g., NaOH or KOH), undergoes intramolecular cyclization with the elimination of water to afford the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. researchgate.net The resulting thiol group can be further functionalized if desired.

Table 2: Synthesis of Oxadiazole and Triazole Analogues

| Product Type | Starting Material | Reagents/Conditions | Product | Typical Yield (%) |

| 1,3,4-Oxadiazole | 2-(phenylamino)benzohydrazide, Benzoic acid | POCl₃, Reflux | 2-Phenyl-5-[2-(phenylamino)phenyl]-1,3,4-oxadiazole | 70-85 |

| 1,2,4-Triazole | 1-(2-(phenylamino)benzoyl)-4-phenylthiosemicarbazide | 2N NaOH, Reflux | 4-Phenyl-5-[2-(phenylamino)phenyl]-4H-1,2,4-triazole-3-thiol | 75-90 |

Heterocyclic Ring Annulation and Cyclization Products

The diphenylamine core of this compound is a prime substrate for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions typically involve the formation of a new bond between the two aromatic rings.

Carbazoles are a significant class of nitrogen-containing tricyclic heterocycles. The synthesis of carbazole (B46965) derivatives from N-phenylanthranilic acid (obtained via hydrolysis of the parent ester) can be achieved through palladium-catalyzed intramolecular C-H amination, a process related to the Åkermark cyclization.

Synthesis: This transformation involves the direct, palladium-catalyzed coupling of the N-H bond with a C-H bond on the adjacent phenyl ring. nih.gov The reaction typically requires a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), in the presence of an oxidant to regenerate the active catalyst. mdpi.com Common oxidants include silver acetate (AgOAc), copper(II) acetate, or molecular oxygen. The reaction is usually carried out in a high-boiling solvent like pivalic acid (PivOH) or acetic acid at elevated temperatures. The reaction proceeds via an initial N-H bond activation, followed by electrophilic attack of the palladium center on the ortho-C-H bond of the adjacent ring and subsequent reductive elimination to form the carbazole product.

Structural Analysis: The formation of the carbazole ring system is readily confirmed by ¹H NMR spectroscopy, where the signal for the N-H proton of the starting material disappears. The aromatic region of the spectrum becomes more complex due to the rigid, fused ring system. Mass spectrometry will show a molecular ion peak corresponding to the loss of two mass units (2H) from the starting material, consistent with a dehydrogenative cyclization.

Pyrazolo[3,4-d]pyrimidines are purine (B94841) bioisosteres and represent a privileged scaffold in medicinal chemistry. Synthesizing these structures from an anthranilic acid derivative is a multi-step process that involves the initial construction of a substituted pyrazole (B372694) ring followed by annulation of the pyrimidine (B1678525) ring.

Synthesis: A plausible synthetic route begins with the conversion of the anthranilic acid moiety into a key intermediate, such as an ortho-aminopyrazole carbonitrile. While direct conversion is complex, a conceptual pathway involves transforming the carboxylate group and the aniline (B41778) nitrogen into the requisite functionalities for pyrazole formation. A more practical approach involves utilizing established methods starting from different precursors that ultimately lead to the desired fused system. For instance, a common method for forming the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-amino-1H-pyrazole-4-carbonitrile intermediate with formic acid or another one-carbon synthon. mdpi.com This pyrazole precursor, while not directly obtained in one step from this compound, represents the type of key intermediate required. The subsequent cyclization with formic acid under reflux conditions closes the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-ol scaffold. mdpi.comnih.gov

Structural Analysis: The successful formation of the pyrazolo[3,4-d]pyrimidine core is confirmed by spectroscopic analysis. In ¹³C NMR, characteristic chemical shifts for the carbons of the fused heterocyclic system are observed. nih.gov X-ray crystallography is often used to provide unambiguous structural elucidation of these complex heterocyclic systems. mdpi.com

The N-phenylanthranilic acid scaffold can be cyclized to form other important benzo-fused heterocycles, most notably acridones.

Synthesis of Acridones: The intramolecular cyclization of N-phenylanthranilic acid to form acridone (B373769) is a classic transformation. This reaction is an electrophilic substitution where the carboxylic acid group (or its activated form) is attacked by the electron-rich phenyl ring. The reaction is typically promoted by strong acids that act as both catalyst and dehydrating agent. Polyphosphoric acid (PPA) is a common reagent for this purpose, with the reaction being carried out at high temperatures (e.g., 130-150 °C). researchgate.net Alternatively, reagents like phosphorus oxychloride or sulfuric acid can be used. This cyclodehydration reaction results in the formation of the tricyclic acridone skeleton.

Structural Analysis: The key feature indicating the formation of acridone is the appearance of a new carbonyl signal in the ¹³C NMR spectrum corresponding to the C-9 ketone (typically around δ 175-180 ppm) and the disappearance of the carboxylic acid proton in the ¹H NMR spectrum. IR spectroscopy will show a characteristic C=O stretching frequency for the conjugated ketone around 1630-1640 cm⁻¹.

Table 3: Synthesis of Fused Heterocyclic Products

| Product Type | Starting Material | Reagents/Conditions | Product | Typical Yield (%) |

| Carbazole | N-Phenylanthranilic acid | Pd(OAc)₂, AgOAc, PivOH, Heat | Carbazole-1-carboxylic acid | 60-75 |

| Acridone | N-Phenylanthranilic acid | Polyphosphoric Acid (PPA), 140 °C | 9(10H)-Acridone | 85-95 |

Coordination Complexes of N-Phenylanthranilate Ligands

N-phenylanthranilic acid and its corresponding anion, N-phenylanthranilate, are versatile ligands in coordination chemistry. The presence of both a carboxylic acid group (-COOH) and a secondary amine group (-NH) provides two potential donor sites for coordination with metal ions. inlibrary.uzinlibrary.uz This dual functionality allows the ligand to form stable chelate complexes with a variety of metals, particularly transition metals and lanthanides. inlibrary.uznih.gov The coordination chemistry of N-phenylanthranilate is of significant interest due to the diverse structural motifs and properties of the resulting metal complexes, which have potential applications in materials science and catalysis. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes (e.g., with Pr(III), Cr(III), La(III), Cu(II))

The synthesis of metal complexes with N-phenylanthranilate ligands is typically achieved through the reaction of a suitable metal salt with N-phenylanthranilic acid in a polar solvent. Common methods involve refluxing an ethanolic or methanolic solution of the metal chloride or nitrate (B79036) salt with the ligand. asianpubs.orgrasayanjournal.co.in The stoichiometry of the reactants and the reaction conditions, such as pH and temperature, can be adjusted to isolate complexes with different metal-to-ligand ratios and coordination geometries. For instance, complexes of Cr(III) have been synthesized by refluxing chromium(III) chloride with the ligand in ethanol. Similarly, Cu(II) complexes have been prepared using copper(II) nitrate or sulfate (B86663) salts in methanol. rasayanjournal.co.inresearchgate.net Lanthanide complexes, including those of La(III) and Pr(III), are also synthesized from their respective nitrate salts, yielding compounds that often include coordinated water or solvent molecules. researchgate.netresearchbib.com

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis (CHN) and thermogravimetric analysis (TGA) are used to determine the stoichiometry of the complexes, including the number of ligand and solvent molecules coordinated to the metal center. nih.govresearchbib.com Molar conductance measurements in solvents like DMF or DMSO help to establish whether the complexes are electrolytic or non-electrolytic in nature. researchbib.comacta.co.in Magnetic susceptibility measurements are crucial for determining the magnetic properties and inferring the geometry of paramagnetic complexes, such as those of Cr(III) and Cu(II). rasayanjournal.co.injocpr.com

| Metal Ion | Metal Salt Precursor | General Synthetic Method | Resulting Complex Formula (Example) | Inferred Geometry | Reference |

|---|---|---|---|---|---|

| Cr(III) | CrCl₃ | Reflux in ethanol | [Cr(NPA)₂(H₂O)₂]Cl | Octahedral | jocpr.com |

| Cu(II) | Cu(NO₃)₂·3H₂O | Stirring in methanol | [Cu(NPA)₂(H₂O)₂] | Square Planar / Distorted Octahedral | rasayanjournal.co.inresearchgate.net |

| La(III) | La(NO₃)₃·6H₂O | Solvothermal reaction | [La(NPA)₃(H₂O)] | - | researchgate.netresearchbib.com |

| Pr(III) | Pr(NO₃)₃·6H₂O | Reaction in solution | [Pr(NPA)₃] | - | researchgate.net |

NPA = N-phenylanthranilate

Ligand Design and Coordination Modes

N-phenylanthranilate (NPA) typically functions as a bidentate ligand, coordinating to a metal center through one of the oxygen atoms of the deprotonated carboxylate group and the nitrogen atom of the secondary amine. inlibrary.uzacta.co.in This forms a stable six-membered chelate ring, a common feature in these complexes. The versatility of the carboxylate group, however, allows for a variety of coordination modes, which contributes to the structural diversity of NPA complexes.

The primary coordination modes observed for N-phenylanthranilate are:

Bidentate Chelating: The ligand binds to a single metal ion via the amino nitrogen and a carboxylate oxygen, forming a chelate ring. inlibrary.uzacta.co.in This is the most common mode.

Bidentate Bridging: The carboxylate group bridges two different metal centers. This can lead to the formation of dinuclear or polynuclear structures. researchgate.net For example, a trinuclear zinc complex has been reported where N-phenylanthranilate ligands bridge the metal centers. researchgate.net

Monodentate: Less commonly, the ligand may coordinate through only one of the carboxylate oxygen atoms, leaving the amine group uncoordinated.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the presence of other ancillary ligands, and the crystallization conditions. chemijournal.com For example, in the presence of bulky co-ligands like 1,10-phenanthroline, the NPA ligand might be forced into a specific binding mode to accommodate steric demands. researchgate.net This variability allows for the rational design of complexes with specific dimensionalities, from simple mononuclear species to complex one-, two-, or three-dimensional coordination polymers. researchgate.net

| Coordination Mode | Description | Structural Outcome | Example Metal Ions | Reference |

|---|---|---|---|---|

| Bidentate Chelating (N, O) | Ligand binds to one metal center via the amino N and one carboxylate O. | Mononuclear complexes | Cu(II), Cr(III), Zn(II) | inlibrary.uzresearchgate.netacta.co.in |

| Bidentate Bridging (O, O') | The two carboxylate oxygens bridge two metal centers. | Dinuclear or Polynuclear complexes | Zn(II), Cd(II) | researchgate.net |

| Monodentate (O) | Ligand binds through one carboxylate oxygen only. | Can occur in sterically crowded complexes. | - | asianpubs.org |

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic methods are indispensable for elucidating the nature of the metal-ligand bond in N-phenylanthranilate complexes. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative. inlibrary.uzinlibrary.uz

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of free N-phenylanthranilic acid with those of its metal complexes provides direct evidence of coordination. Key vibrational bands that are monitored include:

N-H Stretching: The N-H stretching vibration, which appears as a weak band around 3336 cm⁻¹ in the free ligand, often shifts upon coordination, indicating the involvement of the amino group in bonding to the metal. acta.co.in

C=O Stretching: The strong absorption band of the carboxylic acid's C=O group, typically found around 1700 cm⁻¹ in the free acid, disappears upon deprotonation and complexation. inlibrary.uz

COO⁻ Asymmetric and Symmetric Stretching: This band is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the coordinated carboxylate group (COO⁻). These bands are typically observed in the regions of 1620-1550 cm⁻¹ and 1450-1380 cm⁻¹, respectively. inlibrary.uzacta.co.in The separation between these two frequencies (Δν = ν_asym - ν_sym) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). asianpubs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of N-phenylanthranilate complexes provide information about the electronic transitions within the ligand and at the metal center.

Ligand-Based Transitions: The free ligand exhibits intense absorption bands in the UV region (typically 240-350 nm) due to π → π* transitions within the aromatic rings. nih.govacta.co.in Upon complexation, these bands may experience a shift (either blue or red shift), suggesting an interaction between the ligand's orbitals and the metal ion. nih.gov

Charge-Transfer Transitions: New bands, not present in the free ligand, may appear in the spectra of the complexes. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions, which further confirms the coordination between the ligand and the metal. acta.co.in

d-d Transitions: For complexes with transition metals having partially filled d-orbitals, such as Cr(III) (d³) and Cu(II) (d⁹), weak absorption bands can be observed in the visible region. researchgate.net These bands correspond to electronic transitions between d-orbitals (d-d transitions). The position and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral for Cr(III) or square planar for Cu(II)). rasayanjournal.co.in For example, Cr(III) complexes in an octahedral environment typically show characteristic bands assigned to transitions like ⁴A₂g → ⁴T₂g(F) and ⁴A₂g → ⁴T₁g(F).

| Spectroscopic Technique | Feature | Free Ligand (Approx. Value) | Coordinated Ligand (Approx. Value) | Interpretation | Reference |

|---|---|---|---|---|---|

| IR Spectroscopy (cm⁻¹) | ν(N-H) | ~3336 | Shifted (e.g., 3240-3450) | Coordination of the amino group. | acta.co.in |

| ν(C=O) of -COOH | ~1700 | Absent | Deprotonation and coordination of the carboxylate group. | inlibrary.uz | |

| ν_asym(COO⁻) and ν_sym(COO⁻) | - | ~1620-1550 and ~1450-1380 | Confirmation of carboxylate coordination. | inlibrary.uzacta.co.in | |

| UV-Vis Spectroscopy (nm) | π → π* Transitions | 242, 275, ~340 | Shifted | Electronic interaction between ligand and metal. | nih.govacta.co.in |

| d-d Transitions | - | Visible region (e.g., 500-700) | Indicates coordination geometry for transition metals. | researchgate.net |

Mechanistic Studies and Reaction Pathways Involving Ethyl 2 Phenylamino Benzoate

Mechanistic Insights into Hartwig-Buchwald Amination

The synthesis of ethyl 2-(phenylamino)benzoate is often achieved through the Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for this transformation involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. wikipedia.orgnih.gov This is considered the rate-determining step of the reaction. nih.gov

The catalytic cycle proceeds as follows:

Oxidative Addition: The aryl halide (e.g., ethyl 2-bromobenzoate) adds to the Pd(0) species, forming a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. A base then removes a proton from the amine, forming an amido-palladium complex. youtube.com

Reductive Elimination: The final step is the reductive elimination from the amido-palladium complex, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

A potential side reaction is beta-hydride elimination, which can compete with reductive elimination and lead to hydrodehalogenated arene and imine products. wikipedia.org The choice of ligands, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, is crucial in preventing side reactions and promoting the desired coupling, particularly with primary amines. wikipedia.org

Reaction Mechanisms of Derivatives in Chemical Transformations

Derivatives of this compound can undergo various chemical transformations, with reaction mechanisms often centered on the functional groups present. For instance, derivatives of 2-(phenylamino)benzoic acid are involved in cyclization reactions to form heterocyclic compounds like benzo[e] wikipedia.orgorganic-chemistry.orgdiazepinones. In one example, an amino ester derivative of 2-(2-nitrobenzamido)propanoic acid and ethyl anthranilate undergoes cyclization in the presence of ferric chloride to yield an ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] wikipedia.orgorganic-chemistry.orgdiazepin-2-ylamino)benzoate. mdpi.com The mechanism likely involves the coordination of the iron catalyst to facilitate the intramolecular condensation and ring closure.

Applications of Ethyl 2 Phenylamino Benzoate and Its Derivatives in Chemical Science Excluding Prohibited

Intermediate in Advanced Organic Synthesis

The utility of ethyl 2-(phenylamino)benzoate as a key intermediate is well-established in the field of organic synthesis, providing access to a wide array of complex molecular architectures.

Precursor for Complex Organic Molecules and Heterocycles

This compound is a pivotal precursor in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. The core structure of N-phenylanthranilic acid, readily derived from the hydrolysis of this compound, is a fundamental component in the synthesis of acridones. mdpi.comekb.eg Acridone (B373769) and its derivatives form a class of compounds with a wide range of pharmacological activities. ekb.eg The synthesis of acridones often involves the intramolecular cyclization of N-phenylanthranilic acids under various catalytic conditions. mdpi.com

Furthermore, the structural motif of this compound is analogous to that of ethyl anthranilate, a known precursor in the synthesis of quinazolinones and benzodiazepines, which are significant classes of bioactive heterocycles. reddit.comnih.govnih.govresearchgate.net For instance, the condensation of anthranilic acid derivatives with other reagents is a common strategy for constructing the quinazolinone framework. nih.govnih.gov Similarly, derivatives of ethyl 2-aminobenzoate (B8764639) are utilized in the synthesis of complex benzodiazepine (B76468) structures. nih.gov Given the structural similarities, this compound and its derivatives are highly valuable starting materials for the generation of diverse heterocyclic libraries for drug discovery and other applications. mdpi.com

| Heterocyclic Compound | Precursor Moiety | Synthetic Utility |

| Acridones | N-Phenylanthranilic Acid | Pharmacologically active compounds |

| Quinazolinones | Anthranilic Acid Derivatives | Bioactive heterocycles |

| Benzodiazepines | 2-Aminobenzoic Acid Derivatives | Medicinally important compounds |

Role in Cyanoacetylation of Amines

The secondary amine functionality in this compound makes it a candidate for reactions such as cyanoacetylation. Cyanoacetylation of amines is a chemical transformation that introduces a cyanoacetyl group (-COCH₂CN) onto a nitrogen atom. This reaction is typically achieved using cyanoacetylating agents like ethyl cyanoacetate. ekb.egresearchgate.netaraijournal.com The resulting N-cyanoacetylated compounds are versatile intermediates for the synthesis of various biologically active molecules and heterocyclic systems. researchgate.net

While direct studies detailing the cyanoacetylation of this compound are not extensively documented in the reviewed literature, the general reactivity of aromatic amines suggests its potential to undergo this transformation. The process generally involves the reaction of an amine with a cyanoacetylating agent, often in the presence of a base or under thermal conditions. researchgate.net The cyanoacetamide derivatives produced are valuable synthons in organic chemistry. researchgate.net

Building Block for Functional Materials (e.g., polymers, sensors)

The bifunctional nature of this compound and its derivatives allows them to serve as building blocks for the synthesis of functional polymers and materials with applications in areas such as chemical sensing. semi.ac.cn Polymers incorporating such aromatic amine and ester functionalities can exhibit unique properties suitable for various technological applications.

Optoelectronic and Photonic Materials Research

The exploration of organic materials for applications in optoelectronics and photonics is an area of intense research, and derivatives of this compound have shown promise in this domain.

Exploration as Chromophores in Non-Linear Optical (NLO) Materials

Derivatives of this compound are being investigated as components of chromophores for non-linear optical (NLO) materials. mdpi.comnih.govresearchgate.net NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optical communications, data storage, and optical computing. libretexts.org